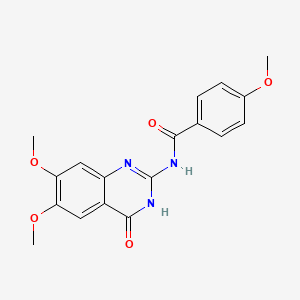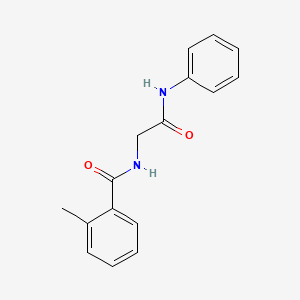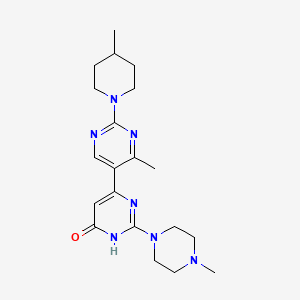![molecular formula C20H22FN3O2 B5965086 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of ML277, and it belongs to the class of small-molecule inhibitors that target ion channels.
作用機序
The mechanism of action of 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide involves the inhibition of the K_V7.1 ion channel. This ion channel is responsible for the repolarization of the cardiac action potential, and its inhibition results in the prolongation of the action potential duration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide have been extensively studied. This compound has been shown to prolong the cardiac action potential duration, which can lead to the development of arrhythmias. However, this compound has also been shown to have potential therapeutic applications in the treatment of cardiac arrhythmias.
実験室実験の利点と制限
One of the main advantages of using 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide in lab experiments is its potency and selectivity for the K_V7.1 ion channel. This compound has been shown to be a highly effective inhibitor of this ion channel, which makes it a valuable tool for studying the physiological and pathological roles of this ion channel.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide. One potential direction is the development of new analogs of this compound with improved potency and selectivity for the K_V7.1 ion channel.
Another potential direction is the study of the physiological and pathological roles of the K_V7.1 ion channel in different tissues and organs. This ion channel has been shown to be involved in the regulation of several physiological processes, including cardiac function, neuronal excitability, and smooth muscle contraction.
Finally, there is a need for further studies on the potential therapeutic applications of 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide in the treatment of cardiac arrhythmias. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide involves several steps. The first step involves the reaction between 2-chloro-5-fluorobenzonitrile and 6-methyl-2-pyridinecarboxylic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction results in the formation of 2-(6-methyl-2-pyridinyl)benzonitrile.
In the second step, 2-(6-methyl-2-pyridinyl)benzonitrile is reacted with piperidine-3-carboxylic acid in the presence of a coupling reagent such as EDC and HOBt. This reaction results in the formation of 3-(2-(6-methyl-2-pyridinyl)benzamido)piperidine.
In the final step, 3-(2-(6-methyl-2-pyridinyl)benzamido)piperidine is reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide.
科学的研究の応用
4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent and selective inhibitor of the K_V7.1 ion channel, which is involved in the regulation of the cardiac action potential.
特性
IUPAC Name |
4-fluoro-N-[[1-(6-methylpyridine-2-carbonyl)piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-4-2-6-18(23-14)20(26)24-11-3-5-15(13-24)12-22-19(25)16-7-9-17(21)10-8-16/h2,4,6-10,15H,3,5,11-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPVZIFVOPUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-(3-methyl-2-buten-1-yl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965010.png)
![N-cyclobutyl-5-{1-[3-(2-pyrazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5965023.png)



![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
![1-isopropyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5965047.png)

![N-cyclopropyl-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5965060.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![7-(2,3-dimethoxybenzyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5965072.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)
